Superior GAL1 vs. GAL2 Selectivity Compared to Non-Selective Agonist Galanin(1-29)
M617 exhibits a 25-fold selectivity for GAL1 over GAL2 (Ki = 0.23 nM vs 5.71 nM). In contrast, the non-selective agonist galanin(1-29) shows no meaningful selectivity, binding GAL1, GAL2, and GAL3 with nearly equal affinity (Ki values of 0.98, 1.48, and 1.47 nM, respectively) . M617 is also more potent for GAL1 than the non-peptide agonist galmic (Ki = 34.2 µM for GAL1) and galnon (Ki = 11.7 µM for GAL1) [1].
| Evidence Dimension | Receptor Binding Affinity (Ki, nM) |
|---|---|
| Target Compound Data | GAL1: 0.23 nM; GAL2: 5.71 nM |
| Comparator Or Baseline | Galanin(1-29) Ki values: GAL1: 0.98 nM; GAL2: 1.48 nM; GAL3: 1.47 nM |
| Quantified Difference | M617 has ~4.3-fold higher affinity for GAL1 and ~3.9-fold lower affinity for GAL2 than galanin(1-29), resulting in a net selectivity ratio of ~25 for M617 vs. ~1.5 for galanin(1-29). |
| Conditions | Radioligand binding assays using human GAL1 and GAL2 receptors expressed in cell lines. |
Why This Matters
This selectivity is critical for experiments aiming to attribute a physiological effect exclusively to GAL1 activation, avoiding confounding signals from GAL2 or GAL3.
- [1] Bartfai, T., et al. (2004). Galmic, a nonpeptide galanin receptor agonist, affects behaviors in seizure, pain, and forced-swim tests. Proceedings of the National Academy of Sciences, 101(27), 10470–10475. View Source
